3,4-Dimethoxyphenethylamine

MAO inhibition neurochemistry enzymology

3,4-Dimethoxyphenethylamine (DMPEA; homoveratrylamine; CAS 120-20-7) is a phenethylamine-class compound with molecular formula C10H15NO2 and molecular weight 181.23 g/mol. It appears as a clear yellowish viscous liquid at room temperature (melting point: 12-15°C; boiling point: 188°C at 15 mmHg; density: 1.074 g/mL at 25°C) and is very soluble in water.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 120-20-7
Cat. No. B193588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenethylamine
CAS120-20-7
Synonyms2-(3,4-Dimethoxyphenyl)-1-aminoethane;  2-(3,4-Dimethoxyphenyl)ethanamine;  2-(3,4-Dimethoxyphenyl)ethylamine;  3,4-Di-O-methyldopamine;  3,4-Dimethoxy-β-phenylethylamine
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN)OC
InChIInChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3
InChIKeyANOUKFYBOAKOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colourless Oil
Solubility24.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenethylamine (CAS 120-20-7) Procurement Guide for Neurochemical Research and Pharmaceutical Synthesis


3,4-Dimethoxyphenethylamine (DMPEA; homoveratrylamine; CAS 120-20-7) is a phenethylamine-class compound with molecular formula C10H15NO2 and molecular weight 181.23 g/mol . It appears as a clear yellowish viscous liquid at room temperature (melting point: 12-15°C; boiling point: 188°C at 15 mmHg; density: 1.074 g/mL at 25°C) and is very soluble in water . DMPEA is structurally characterized as the 3,4-di-O-methyl ether derivative of dopamine (3,4-dihydroxyphenethylamine), with the 3- and 4-position hydroxyl groups replaced by methoxy groups, and is closely related to mescaline (3,4,5-trimethoxyphenethylamine) [1]. The compound is an endogenous metabolite detectable in human urine and serves as a versatile precursor for the synthesis of isoquinolines and other heterocyclic scaffolds [2].

Why Generic Substitution Fails: Quantitative Differentiation of 3,4-Dimethoxyphenethylamine from Structural Analogs


Substituting 3,4-dimethoxyphenethylamine with seemingly similar phenethylamine analogs such as mescaline (3,4,5-TMPEA), dopamine, or 3-methoxytyramine is not scientifically justifiable without validation, as these compounds exhibit distinct and often opposing pharmacological and physicochemical profiles. The presence of the 3,4-dimethoxy substitution pattern—as opposed to the 3,4-dihydroxy (dopamine), 3,4,5-trimethoxy (mescaline), or 3-methoxy-4-hydroxy (3-methoxytyramine) configurations—confers a unique combination of monoamine oxidase (MAO) inhibitory activity, receptor binding properties, behavioral pharmacology, and synthetic utility that cannot be extrapolated from related structures [1][2]. Evidence from direct comparative studies demonstrates that DMPEA's activity diverges fundamentally from mescaline in behavioral assays, while its MAO inhibitory profile is absent in β-hydroxylated derivatives [3][4]. The following quantitative evidence establishes where DMPEA provides meaningful differentiation for scientific selection.

Quantitative Differentiation Evidence for 3,4-Dimethoxyphenethylamine: Comparator-Based Analysis


Monoamine Oxidase (MAO) Inhibitory Activity: 3,4-DMPEA vs. β-Hydroxylated Derivatives

3,4-Dimethoxyphenethylamine and its N-methylated homologs demonstrate inhibitory activity against rat brain monoamine oxidase (MAO) using both tyramine and tryptamine as substrates, whereas β-hydroxylated derivatives of this series show no detectable inhibition [1]. This structural requirement for MAO inhibition—the presence of an unsubstituted β-carbon—is a critical differentiator when selecting compounds for studies of catecholamine metabolism or MAO-related pathways. The absolute IC50 or Ki values are not reported in the abstracted data, but the qualitative binary outcome (inhibition vs. no inhibition) is clearly established [1].

MAO inhibition neurochemistry enzymology

5-Hydroxytryptamine (5-HT) Receptor Affinity: Quantified Binding of 3,4-DMPEA

3,4-Dimethoxyphenethylamine exhibits measurable affinity for 5-hydroxytryptamine (5-HT) receptors with a dissociation constant (Kd) of 4,365.16 nM (approximately 4.37 μM) in a rat fundus model . This affinity, while weak, is quantifiable and provides a baseline for structure-activity relationship (SAR) studies involving phenethylamine-derived serotonergic ligands. DMPEA induces the head-twitch response, a behavioral proxy of serotonergic psychedelic effects, in rodents [1]. However, according to Alexander Shulgin, DMPEA was inactive in humans at doses of 1,000 mg orally and 10 mg intravenously, indicating species-specific or potency-limited effects [1]. This receptor binding data differentiates DMPEA from other endogenous trace amines and establishes its utility as a reference compound in 5-HT receptor pharmacology assays.

receptor binding serotonin neuropharmacology

Behavioral Pharmacology: Differential Effects of 3,4-DMPEA vs. Mescaline in Conditioned Avoidance Response (CAR)

In a direct comparative study using rats trained on a conditioned avoidance response (CAR) buzzer-shock schedule, 3,4-dimethoxyphenethylamine (3,4-DMPEA) produced a depressive effect on CAR with an apparent bimodal distribution of peak activities [1]. This contrasts markedly with mescaline (3,4,5-trimethoxyphenethylamine), which exhibited a biphasic effect consisting of both inhibitory and excitatory components [1]. The qualitative difference in behavioral pharmacology—unimodal depression vs. biphasic inhibition/excitation—demonstrates that the 3,4-dimethoxy substitution pattern yields a distinct neuropharmacological profile compared to the 3,4,5-trimethoxy analog, despite their close structural relationship.

behavioral pharmacology conditioned avoidance SAR

Endogenous Metabolite Status: Disease-Associated Elevation of 3,4-DMPEA

3,4-Dimethoxyphenethylamine is an endogenous metabolite of dopamine and is reported to be produced at elevated levels in patients with schizophrenia and Parkinson's disease [1]. The 'pink spot' in schizophrenic urine, first reported by Friedhoff and van Winkle, was tentatively identified as 3,4-DMPEA [2]. This endogenous metabolite status differentiates DMPEA from purely synthetic analogs and establishes its relevance as an analytical reference standard for clinical metabolomics and biomarker discovery programs. The thin-layer chromatographic method for identification of 3,4-DMPEA in urine samples achieves a sensitivity of 0.003 μg for qualitative identification and 0.01 μg for quantitative determination, with recovery experiments demonstrating that levels as low as 5 μg of 3,4-DMPEA added to a urine sample yield a distinct spot [3].

endogenous metabolite schizophrenia Parkinson's disease biomarker

Synthetic Utility: Precursor for Isoquinoline Synthesis

3,4-Dimethoxyphenethylamine serves as a versatile precursor for the synthesis of isoquinolines via the Pictet-Spengler reaction and related cyclization methodologies [1]. The 3,4-dimethoxy substitution pattern on the aromatic ring provides both electronic activation for electrophilic cyclization and stability of the resulting tetrahydroisoquinoline products. This synthetic utility differentiates DMPEA from analogs lacking the 3,4-dimethoxy configuration, such as unsubstituted phenethylamine (which yields less electron-rich isoquinolines) or 3,4-dihydroxy (dopamine) derivatives (which require hydroxyl protection/deprotection steps and are prone to oxidation). DMPEA's balanced reactivity profile—sufficient electron density for cyclization without the oxidative instability of catecholamines—makes it a preferred building block for constructing complex isoquinoline scaffolds in medicinal chemistry programs.

organic synthesis isoquinoline heterocyclic chemistry building block

L-Type Calcium Channel Modulation: Patent-Disclosed Scaffold for Cardiovascular Drug Development

3,4-Dimethoxyphenethylamine is disclosed in patent literature as a scaffold for novel modulators of L-type calcium channel activity, with pharmaceutical compositions and methods of use claimed for cardiovascular indications including vasospastic angina and chronic stable angina [1][2]. While specific IC50 or efficacy data are not provided in the patent abstract, the designation of 3,4-DMPEA as a core structural motif for L-type calcium channel modulation represents a distinct differentiation from other phenethylamine analogs that lack this patent-disclosed utility. The patent (US20100160446A1) claims deuterium-enriched 3,4-dimethoxyphenethylamine derivatives as calcium channel modulators, establishing this compound as a privileged scaffold for cardiovascular drug discovery programs [2].

calcium channel cardiovascular drug development patent

Optimal Application Scenarios for 3,4-Dimethoxyphenethylamine in Scientific and Industrial Settings


Clinical Metabolomics and Biomarker Validation Studies

Given its established status as an endogenous dopamine metabolite with elevated levels reported in schizophrenia and Parkinson's disease patients , 3,4-dimethoxyphenethylamine serves as an essential analytical reference standard for metabolomics workflows targeting urinary phenethylamine biomarkers. The availability of validated thin-layer chromatographic methods with detection sensitivity of 0.003 μg (qualitative) and 0.01 μg (quantitative) enables precise quantification in clinical samples [5]. Procurement of high-purity 3,4-DMPEA is warranted for laboratories developing LC-MS/MS or GC-MS methods for the 'pink spot' metabolite in psychiatric and neurological disease cohorts.

Monoamine Oxidase (MAO) Enzyme Inhibition Studies

For research groups investigating structure-activity relationships of MAO inhibitors, 3,4-dimethoxyphenethylamine provides a valuable reference compound with demonstrated inhibitory activity against rat brain MAO using tyramine and tryptamine substrates . The compound's activity profile—active in the unsubstituted β-carbon form but inactive in β-hydroxylated derivatives—makes it a critical comparator for probing the structural determinants of MAO inhibition. Studies of catecholamine metabolism and transmethylation pathways in neurochemistry will find 3,4-DMPEA particularly relevant given its structural relationship to dopamine.

Isoquinoline and Heterocyclic Scaffold Synthesis

As a precursor for isoquinoline synthesis via Pictet-Spengler and related cyclization reactions , 3,4-dimethoxyphenethylamine is a preferred building block for medicinal chemistry programs requiring electron-rich tetrahydroisoquinoline scaffolds. The 3,4-dimethoxy substitution pattern provides optimal electronic activation while avoiding the oxidative instability and protection/deprotection requirements associated with catecholamine-based precursors such as dopamine. Procurement of 3,4-DMPEA in high purity (≥97%) is recommended for library synthesis and SAR exploration of CNS-active heterocyclic compounds.

Cardiovascular Drug Discovery and L-Type Calcium Channel Research

Based on patent disclosures claiming 3,4-dimethoxyphenethylamine derivatives as modulators of L-type calcium channel activity for indications including vasospastic angina and chronic stable angina , this compound serves as a privileged scaffold for cardiovascular drug discovery programs. Research groups pursuing novel calcium channel ligands for cardiac indications should consider 3,4-DMPEA as a starting material for the synthesis of deuterium-enriched analogs and SAR exploration around the phenethylamine core. The patent-protected nature of this scaffold (US20100160446A1) may also provide intellectual property positioning for derivative development programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethoxyphenethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.